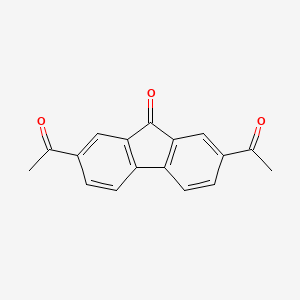

2,7-Diacetyl-9H-fluoren-9-one

Description

Contextualization within the Chemistry of Fluorene (B118485) and Fluorenone Derivatives

2,7-Diacetyl-9H-fluoren-9-one belongs to the broader family of fluorene and fluorenone derivatives. Fluorene is an aromatic hydrocarbon characterized by a fused ring system that imparts high thermal stability. researchgate.net The fluorenone core is a derivative of fluorene that includes a ketone group, which, along with the rigid aromatic framework, contributes to its valuable electronic properties. researchgate.netresearchgate.net

A key characteristic of both fluorenes and fluorenones is the ability to be easily functionalized at various positions on their aromatic rings. researchgate.net This allows chemists to meticulously tailor their electronic and optical properties for specific needs. researchgate.net Because of their structural rigidity and inherent charge-transport capabilities, these molecules are frequently employed as core building blocks in the synthesis of advanced organic materials. researchgate.netchemsrc.com

Foundational Significance in Contemporary Materials Science and Organic Electronics Research

Fluorene and fluorenone derivatives are foundational to progress in materials science, particularly in the domain of organic electronics. chemsrc.com Their excellent charge transport properties and high thermal stability make them prime candidates for use in a variety of devices. researchgate.net

In the field of organic light-emitting diodes (OLEDs), these compounds are often utilized as hole transport materials or as the core of emissive materials. researchgate.netbldpharm.com Research has demonstrated that fluorenone-based derivatives can serve as efficient emitters in OLEDs, leading to devices with high brightness and efficiency. bldpharm.com Furthermore, in the realm of organic photovoltaics (OPVs), they can function as electron-donating components. researchgate.net

The versatility of the fluorenone structure also extends to organic field-effect transistors (OFETs), where they are investigated as organic semiconductors. ruc.dk Specific fluorenone derivatives have been synthesized and shown to exhibit p-channel device characteristics with significant hole mobility. ruc.dk The general class of halogenated fluorenones is also explored for potential applications in materials with unique optical or electrical properties. mdpi.com

Historical Perspectives on Acetylation of Fluorene Core Structures

The synthesis of acetylated fluorenes, the precursors to compounds like this compound, is rooted in classical organic chemistry, primarily the Friedel-Crafts acetylation reaction. chemsrc.comruc.dk Early reports in the 1930s by chemists Dziewonski and Schnayder described the acetylation of 9H-fluorene using acetyl chloride (AcCl) and aluminum chloride (AlCl₃) in a carbon disulfide solvent, which yielded a mixture of 2-acetyl-9H-fluorene and 2,7-diacetyl-9H-fluorene. chemsrc.comruc.dk

Subsequent research has explored the nuances of this reaction, demonstrating that the product distribution is highly dependent on the reaction conditions. researchgate.netruc.dk Factors such as the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂), the acylating agent, solvent polarity, and temperature all influence the selectivity and yield. researchgate.netruc.dk For instance, it has been shown that using an excess of acetyl chloride and aluminum chloride in solvents like dichloroethane or carbon disulfide at reflux temperatures can produce 2,7-diacetyl-9H-fluorene with very high yields, exceeding 97%. researchgate.netruc.dk Conversely, conducting the diacetylation in nitromethane (B149229) tends to favor the formation of monoacetylated products. researchgate.netruc.dk The oxidation of the resulting 2,7-diacetyl-9H-fluorene yields the target compound, this compound. chemsrc.com

Academic Research Landscape and Trajectories for this compound

Current and future research involving this compound primarily focuses on its use as a versatile building block for the synthesis of more complex molecules. The two acetyl groups serve as reactive sites for a variety of chemical transformations, most notably condensation reactions.

A significant research trajectory involves the reaction of the dicarbonyl functionality of this compound with various amines to form Schiff bases. nih.govnanobioletters.comkashanu.ac.ir Schiff bases are a class of compounds containing a carbon-nitrogen double bond (imine) and are known for their wide range of applications. nih.govkashanu.ac.ir The synthesis of Schiff bases derived from ketones is a well-established chemical transformation. nih.govkashanu.ac.ir

These fluorenone-based Schiff bases can then act as ligands, capable of coordinating with various metal ions. nanobioletters.com This opens a pathway to the creation of novel metal-organic frameworks (MOFs) or coordination polymers. Research on Schiff bases derived from the simpler 9-fluorenone (B1672902) has shown the synthesis of new bidentate ligands and their subsequent complexation with metals like copper, zinc, and lanthanum. researchgate.net These complexes are often investigated for their potential in catalysis, as sensors, or for their unique photophysical and biological properties. nanobioletters.com

Another avenue of research is the use of this compound as a monomer in polymerization reactions. The acetyl groups can be chemically modified to create other reactive functionalities, or they can directly participate in reactions to form the polymer backbone. This could lead to the development of novel polyimides, polyketones, or other high-performance polymers incorporating the rigid and electronically active fluorenone core. The resulting polymers would be of interest for applications in thermally stable plastics or advanced electronic materials. researchgate.net Furthermore, the acetyl groups provide handles for synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.govscirp.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39665-89-9 | alfa-chemistry.com |

| Molecular Formula | C₁₇H₁₂O₃ | alfa-chemistry.com |

| Molecular Weight | 264.28 g/mol | alfa-chemistry.com |

| Melting Point | 178-179 °C | alfa-chemistry.com |

| Boiling Point | 459.6 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.183 g/cm³ | alfa-chemistry.com |

| Flash Point | 171 °C | alfa-chemistry.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H12O3 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

2,7-diacetylfluoren-9-one |

InChI |

InChI=1S/C17H12O3/c1-9(18)11-3-5-13-14-6-4-12(10(2)19)8-16(14)17(20)15(13)7-11/h3-8H,1-2H3 |

InChI Key |

LSDGVBCTFOMRGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Diacetyl 9h Fluoren 9 One and Analogues

Friedel-Crafts Acetylation of 9H-Fluorene

The Friedel-Crafts acetylation of 9H-fluorene is a cornerstone method for introducing acetyl groups onto the fluorene (B118485) core, leading to the formation of mono- and diacetylated products. ruc.dkruc.dkresearchgate.net This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and utilizes acetyl chloride (AcCl) as the acetylating agent. ruc.dkruc.dkresearchgate.net

Reactivity and Selectivity in Mono- and Diacetylation Processes

The acetylation of 9H-fluorene can yield a mixture of products, primarily the 2-acetyl and 4-acetyl-9H-fluorene isomers in the initial stages. ruc.dkresearchgate.net The dominant product in monoacetylation is typically 2-acetyl-9H-fluorene. ruc.dkresearchgate.net Further acetylation leads to the formation of the disubstituted product, 2,7-diacetyl-9H-fluorene. ruc.dkresearchgate.net

Achieving high selectivity for the 2,7-diacetylated product requires careful control of reaction conditions. Using an excess of both acetyl chloride and aluminum chloride promotes the diacetylation process, driving the reaction towards the formation of 2,7-diacetyl-9H-fluorene in high yields. ruc.dkresearchgate.net For instance, employing a molar ratio of 1:4:4 for 9H-fluorene, acetyl chloride, and aluminum chloride, respectively, at reflux temperature, has been shown to produce 2,7-diacetyl-9H-fluorene almost exclusively. ruc.dk

Influence of Solvent Polarity and Reaction Medium

The choice of solvent plays a critical role in both the reactivity and selectivity of the Friedel-Crafts acetylation of 9H-fluorene. ruc.dkresearchgate.net The polarity of the solvent directly influences the solubility of the reactants and the Lewis acid catalyst, as well as the stability of the reaction intermediates. ruc.dk

In non-polar solvents like carbon disulfide and 1,2-dichloroethane (B1671644) (DCE), the reaction proceeds efficiently, with DCE being identified as the optimal solvent for achieving high conversions to acetylated products. ruc.dkresearchgate.net Specifically, acetylation in these solvents can lead to excellent yields of 2,7-diacetyl-9H-fluorene, often exceeding 97%, when an excess of the acetylating agent and catalyst is used at reflux temperatures. ruc.dkresearchgate.net In carbon disulfide, monoacetylation can also yield a small percentage (5-11%) of 2,7-diacetyl-9H-fluorene alongside the primary monoacetylated isomers. ruc.dkresearchgate.net

Conversely, highly polar solvents like nitromethane (B149229) have been found to be less suitable for diacetylation. ruc.dkresearchgate.net Attempts to perform diacetylation in nitromethane resulted in the formation of only monoacetyl derivatives in low yields, accompanied by the production of polymeric materials. ruc.dkresearchgate.netresearchgate.net This is attributed to the strong solvation of the reagents and the catalyst complex in polar solvents, which can hinder the second acetylation step. ruc.dk

Table 1: Effect of Solvent on the Friedel-Crafts Acetylation of 9H-Fluorene

| Solvent | Product(s) | Yield of 2,7-Diacetyl-9H-fluorene | Reference |

| 1,2-Dichloroethane (DCE) | 2,7-Diacetyl-9H-fluorene | >97% (with excess reagents) | ruc.dkresearchgate.net |

| Carbon Disulfide | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene, 2,7-Diacetyl-9H-fluorene | 5-11% (monoacetylation conditions), >97% (with excess reagents) | ruc.dkresearchgate.net |

| Nitromethane | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene | Not formed | ruc.dkresearchgate.net |

Optimization of Reaction Conditions: Temperature and Reaction Time

Temperature and reaction time are crucial parameters for optimizing the yield of 2,7-diacetyl-9H-fluorene. Studies have shown that for monoacetylation in DCE, increasing the temperature from 0°C to 45°C does not significantly affect reactivity or selectivity. scispace.com However, a substantial increase in reactivity is observed when the temperature is raised to the boiling point of the solvent (83°C), without compromising the selectivity. scispace.comresearchgate.net

For the synthesis of 2,7-diacetyl-9H-fluorene, carrying out the reaction at the reflux temperature of solvents like DCE and carbon disulfide is essential for achieving high yields. ruc.dkresearchgate.net The reaction time also influences the product distribution. A longer reaction time, in conjunction with elevated temperatures and an excess of reagents, favors the formation of the thermodynamically more stable 2,7-diacetylated product. researchgate.net

Role of Lewis Acid Catalysts in Diacetylation Efficiency

The choice and amount of the Lewis acid catalyst are critical for the efficiency of the diacetylation process. Aluminum chloride (AlCl₃) is the most commonly used and effective catalyst for the Friedel-Crafts acetylation of 9H-fluorene. ruc.dkruc.dkresearchgate.net The catalyst's role is to activate the acetyl chloride, forming a highly electrophilic acylium ion or a complex that then attacks the aromatic ring.

For diacetylation, a stoichiometric excess of AlCl₃ is necessary. ruc.dkresearchgate.net This is because the first acetyl group introduced deactivates the fluorene ring, making the second acetylation more difficult. Furthermore, the ketone products form complexes with AlCl₃, which can sequester the catalyst. ruc.dk Therefore, a higher catalyst concentration is required to ensure that enough free catalyst is available to promote the second acetylation step effectively. Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have also been used, but they generally result in the formation of 2-acyl-9H-fluorenes as the major products, with only small amounts of the diacylated derivatives. ruc.dk

Oxidative Transformations Involving 2,7-Diacetyl-9H-fluoren-9-one

The acetyl groups in 2,7-diacetyl-9H-fluorene can be further transformed, making it a valuable intermediate in the synthesis of other functionalized fluorene derivatives.

Utilization as a Precursor in 9-Oxo-9H-fluorene-2,7-dicarboxylic acid Synthesis

A significant application of 2,7-diacetyl-9H-fluorene is its oxidation to 9-oxo-9H-fluorene-2,7-dicarboxylic acid. ruc.dk This transformation is a key step in the synthesis of various fluorenone-based compounds. The oxidation of the acetyl groups to carboxylic acid groups, along with the oxidation of the methylene (B1212753) bridge at the 9-position to a ketone, yields the target dicarboxylic acid. This derivative is a valuable building block for polymers and other materials with specific electronic and optical properties.

Advanced Synthetic Approaches for Fluorenone Derivatives

The construction of the fluorenone skeleton has been an area of active research, leading to the development of several sophisticated synthetic strategies that offer improvements in efficiency, substrate scope, and reaction conditions over classical methods. These advanced approaches are crucial for accessing a wide variety of fluorenone derivatives with diverse substitution patterns.

One of the prominent modern methods is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This reaction provides a direct route to the fluorenone core by intramolecularly incorporating a carbonyl group. The process is highly efficient for producing 2- and 3-substituted fluoren-9-ones with excellent yields and good regioselectivity, accommodating both electron-donating and electron-withdrawing substituents. researchgate.netorganic-chemistry.orglookchem.com The optimal conditions for this transformation typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a carbon monoxide atmosphere. asm.org

Another significant advancement is the use of photocatalysis to initiate the cyclization of biarylcarboxylic acids. This method leverages the energy of light to generate reactive intermediates under mild conditions. In a notable example, a photocatalyzed intramolecular cyclization of biarylcarboxylic acids using triphenylphosphine (B44618) as a deoxygenative reagent proceeds through the formation of acyl radicals, which then undergo cyclization to form fluorenones. researchgate.net This approach is attractive due to its operational simplicity and the use of readily available starting materials.

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids also presents a powerful tool for fluorenone synthesis. This method offers an efficient pathway to a variety of substituted fluorenones in very good yields. researchgate.net

A general representation of these advanced synthetic strategies is depicted below:

Scheme 1: Advanced Synthetic Routes to Fluorenone Derivatives

Where Ar-X can be an o-halobiaryl, a biarylcarboxylic acid, or a related precursor, and the advanced synthetic method can be palladium-catalyzed cyclocarbonylation, photocatalytic cyclization, or rhodium-catalyzed acylation.

The following table summarizes the key features of these advanced synthetic methodologies.

| Synthetic Method | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cyclocarbonylation | Palladium catalyst, Phosphine ligand, Base, CO | High yields, good regioselectivity, tolerance of various functional groups. researchgate.netorganic-chemistry.orglookchem.comasm.org |

| Photocatalytic Cyclization | Photocatalyst, Light, Deoxygenative reagent | Mild reaction conditions, use of readily available starting materials. researchgate.net |

| Rhodium-Catalyzed Intramolecular Acylation | Rhodium catalyst | High efficiency, applicable to a broad range of substituted fluorenones. researchgate.net |

Continuous Flow Processes for Efficient Production

The principles of continuous flow chemistry have been increasingly applied to the synthesis of organic molecules, offering significant advantages in terms of safety, efficiency, scalability, and process control. For the production of fluorenone derivatives, continuous flow processes, particularly those coupled with photocatalysis, represent a cutting-edge approach.

The use of continuous flow reactors for photochemical reactions allows for precise control over irradiation time, uniform light distribution, and efficient mixing, which are often challenging to achieve in traditional batch reactors. wikipedia.org This technology is particularly well-suited for the photocatalyzed synthesis of fluorenones from biarylcarboxylic acids, where the reaction can be carried out in the presence of air, demonstrating the practicality and generality of this process. researchgate.net

A typical continuous flow setup for a photocatalytic reaction involves pumping the solution of reactants and the photocatalyst through a transparent tubing or a microreactor that is irradiated by a light source, such as LEDs. The small dimensions of the flow channels ensure that the entire reaction mixture is effectively irradiated, leading to improved reaction rates and yields.

While specific, detailed examples for the continuous flow synthesis of this compound are not yet prevalent in the literature, the successful application of this technology to other fluorenone syntheses and related chemical transformations strongly suggests its high potential for the efficient and scalable production of this compound and its analogs. The development of such processes is an active area of research.

Below is a conceptual representation of a continuous flow setup for the synthesis of fluorenone derivatives.

Scheme 2: Conceptual Continuous Flow Setup for Fluorenone Synthesis

The table below outlines the potential advantages of employing continuous flow technology for the synthesis of fluorenone derivatives.

| Feature of Continuous Flow | Advantage in Fluorenone Synthesis |

| Precise Process Control | Accurate control of temperature, pressure, and residence time, leading to higher reproducibility. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Efficient Light Penetration | Uniform irradiation of the reaction mixture in photoreactors leads to higher efficiency. wikipedia.org |

| Scalability | Production can be scaled up by running the system for longer times or by parallelizing reactors. |

| Automation | Potential for automated synthesis and optimization of reaction conditions. |

Chemical Reactivity and Functional Group Transformations of 2,7 Diacetyl 9h Fluoren 9 One

Oxidation Reactions of Acetyl and Ketone Moieties

The presence of acetyl and ketone groups in 2,7-diacetyl-9H-fluoren-9-one offers multiple sites for oxidation, leading to the formation of valuable carboxylic acid derivatives.

The acetyl groups of the related compound 2,7-diacetyl-9H-fluorene have been shown to be susceptible to oxidation, yielding fluorenone-2,7-dicarboxylic acid. ruc.dkresearchgate.net This transformation highlights the potential to convert the acetyl moieties into carboxylic acid groups, a reaction of significant interest for the synthesis of polymers and other functional materials. The oxidation of the fluorene (B118485) C9 position to a ketone is a common reaction, and further oxidation of the acetyl groups can be achieved under specific conditions. ruc.dkresearchgate.net

A patented method describes the synthesis of 2,7-diacetyloxy-9-fluorenone through the oxidation of a fluorene derivative, showcasing another oxidative pathway available for this class of compounds.

Reduction Reactions of the Ketone Group

The ketone at the C9 position of the fluorene ring is a key functional group that can undergo reduction to afford fluorenol derivatives.

The reduction of the ketone in 9-fluorenone (B1672902) to a secondary alcohol, 9-fluorenol, is a well-established transformation. youtube.com This reaction is typically achieved using reducing agents such as sodium borohydride. The progress of the reaction can be visually monitored by a color change from the bright yellow of the fluorenone starting material to a white solid product. youtube.com The mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon. youtube.com This general methodology can be applied to this compound to produce 2,7-diacetyl-9H-fluoren-9-ol, a key intermediate for further derivatization.

Table 1: Reduction of 9-Fluorenone

| Starting Material | Reagent | Product | Observation |

| 9-Fluorenone (bright yellow solid) | Sodium Borohydride | 9-Fluorenol (white solid) | Color change from yellow to white |

Substitution Reactions at the Fluorene Core

The fluorene core of this compound, although relatively stable, can undergo substitution reactions, allowing for the introduction of a wide range of functional groups.

The fluorene skeleton is amenable to various C-C bond-forming reactions, which are instrumental in modifying the properties of the molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl groups at the 2 and 7 positions of the fluorene ring. This approach has been utilized to synthesize 2,7-diaryl substituted fluorenes and fluorenones.

Furthermore, the fluorene ring can be functionalized through the introduction of nitrogen-containing groups. The synthesis of 2,7-diaminofluorene (B165470) derivatives from 2,7-dinitrofluorene (B108060) has been reported, involving the reduction of the nitro groups. nih.gov These amino-functionalized fluorenes can then undergo further reactions, such as amide coupling, to create a diverse library of compounds. nih.gov

Electrophilic and Nucleophilic Reactivity of the Fluorenone System

The electronic nature of the fluorenone system in this compound dictates its reactivity towards electrophiles and nucleophiles. The carbonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule.

The carbonyl carbon of the fluorenone moiety is an electrophilic center, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This nucleophilic addition to the carbonyl group is a fundamental reaction in carbonyl chemistry and leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the carbonyl group can be influenced by the substituents on the fluorene ring.

Conversely, the fluorene ring itself can act as a nucleophile in electrophilic aromatic substitution reactions. However, the electron-withdrawing nature of the carbonyl and acetyl groups deactivates the aromatic rings, making electrophilic substitution more challenging compared to unsubstituted fluorene.

In the case of highly fluorinated fluorenones, such as octafluoro-9-fluorenone, nucleophilic aromatic substitution has been observed to occur preferentially at the 2- and 7-positions. electronicsandbooks.com This indicates that even with the deactivating effect of the carbonyl group, the fluorene ring can undergo nucleophilic attack under certain conditions, with the substitution pattern being directed by the electronic effects of the substituents. electronicsandbooks.com

Structural Elucidation and Advanced Characterization Techniques in 2,7 Diacetyl 9h Fluoren 9 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

No specific ¹H or ¹³C NMR spectral data for 2,7-Diacetyl-9H-fluoren-9-one has been found in the reviewed literature. For comparison, the parent compound, 9-fluorenone (B1672902), exhibits aromatic proton signals between approximately 7.2 and 7.7 ppm in its ¹H NMR spectrum and a characteristic carbonyl carbon signal around 193 ppm in its ¹³C NMR spectrum. brainly.comchemicalbook.com The addition of two acetyl groups at the 2 and 7 positions would be expected to significantly alter the chemical shifts and splitting patterns of the aromatic protons and introduce new signals for the methyl and carbonyl carbons of the acetyl groups. However, without experimental data, a definitive structural assignment via NMR for this compound cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed Infrared (IR) and Raman spectra for this compound are not available in the public domain. The IR spectrum of the parent 9-fluorenone is characterized by a strong carbonyl (C=O) stretching band around 1710-1720 cm⁻¹. chegg.comresearchgate.net For this compound, it would be expected to show three distinct C=O stretching vibrations: one for the ketone at the 9-position and two for the acetyl groups at the 2 and 7 positions. The precise frequencies of these bands would provide insight into the electronic environment of each carbonyl group. Raman spectroscopy would complement this by providing information on the vibrations of the carbon skeleton. Without published spectra, a detailed functional group analysis is not possible.

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Specific electronic absorption (UV-Vis) and photoluminescence (emission) data for this compound have not been reported. Fluorenone and its derivatives are known for their distinct optical properties, often exhibiting absorption in the UV and near-visible regions. mdpi.com The introduction of acetyl groups, which act as electron-withdrawing groups, would likely cause a shift in the absorption and emission maxima compared to the parent fluorenone. Characterization of these properties is essential for evaluating the compound's potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no published mass spectrometry data for this compound. The molecular formula for this compound is C₁₇H₁₂O₃, which corresponds to a molecular weight of approximately 264.28 g/mol . High-resolution mass spectrometry would be required to confirm the exact mass and elemental composition. Analysis of its fragmentation pattern would be crucial for confirming the structure, likely showing losses of methyl (–15 Da) and acetyl (–43 Da) groups. The mass spectrum of the parent 9-fluorenone shows a prominent molecular ion peak at m/z 180. brainly.com

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Properties

No studies detailing the cyclic voltammetry of this compound were found. Fluorenone-based compounds are electrochemically active, typically undergoing reversible reduction events. ias.ac.innih.gov Cyclic voltammetry would be used to determine the reduction and oxidation potentials of the compound, providing insight into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of electron-withdrawing acetyl groups would be expected to make the compound easier to reduce compared to unsubstituted 9-fluorenone.

Thermal Analysis for Material Stability Investigations (TGA, DSC)

The thermal stability of this compound has not been reported. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining key material properties. TGA would provide the decomposition temperature, indicating the compound's thermal stability, while DSC would identify melting point, glass transition temperature, and other phase transitions. For many fluorene (B118485) derivatives, good thermal stability is a prerequisite for their use in electronic devices. chemsrc.com Without such analysis, the suitability of this compound for material applications remains unknown.

Morphological and Surface Characterization (e.g., SEM for modified electrodes)

In a study involving glassy carbon electrodes (GCE) modified with multi-walled carbon nanotubes (MWCNTs) and subsequently functionalized with 2,7-NFN, SEM imaging revealed significant morphological features. The MWCNTs on the GCE form a tangled, three-dimensional network. researchgate.net This porous structure is believed to be instrumental in the immobilization of the fluorenone derivative, likely by trapping the molecules within the interstitial spaces of the nanotube matrix. researchgate.net

SEM images taken before and after the functionalization with 2,7-NFN, as well as after electrochemical reduction of the nitro groups, demonstrate the stability of the MWCNT framework and the incorporation of the fluorenone derivative. The images confirm that the MWCNTs remain adhered to the GCE surface throughout the modification and electrochemical processes. researchgate.net

The following table summarizes the key morphological observations from the SEM analysis of the 2,7-NFN modified MWCNT-GCE.

| Electrode State | SEM Observation | Magnification |

| MWCNT-GC | Twisted, three-dimensional array of carbon nanotubes. | ×50,000 |

| 2,7-NFN-MWCNT-GC (before electrochemical treatment) | The three-dimensional MWCNT array remains, with 2,7-NFN likely trapped within the structure. | ×50,000 |

| 2,7-NFN-MWCNT-GC (after reduction of –NO₂ groups) | The overall morphology of the MWCNT network is preserved, indicating the stability of the modified electrode. | ×50,000 |

These findings on a closely related dinitro-fluorenone compound suggest that a similar morphological landscape could be expected for electrodes modified with this compound, where a high-surface-area support material like MWCNTs can effectively immobilize the fluorenone derivative, facilitating its electrochemical applications.

Theoretical and Computational Chemistry Studies on 2,7 Diacetyl 9h Fluoren 9 One Systems

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G**, are utilized to determine the optimized geometries, total energies, and Gibbs free energies of fluorene (B118485) derivatives. researchgate.net These calculations are instrumental in understanding the distribution of electron density and predicting the most stable conformations of the molecule.

For instance, DFT calculations have been employed to study the acetylation of 9H-fluorene, leading to the formation of mono- and diacetyl derivatives, including 2,7-Diacetyl-9H-fluoren-9-one. researchgate.net By computing the total energies and Gibbs free energies of the reactants, intermediates (σ-complexes), and products, researchers can elucidate the reaction pathways and predict the regioselectivity of the reaction. researchgate.net The results of these calculations often show that the distribution of products is under partial kinetic control. researchgate.net

The HOMO and LUMO energy levels and their corresponding energy gap are key outputs of DFT calculations. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov This information is vital for understanding the molecule's potential to act as an electron donor or acceptor in chemical reactions.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

Excited State Dynamics and Photophysical Process Modeling

Understanding the behavior of molecules upon absorption of light is crucial for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Computational methods are employed to model the excited state dynamics and photophysical processes of these molecules.

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions (e.g., π-π* or n-π*).

For derivatives of this compound, TDDFT calculations can predict their electronic absorption spectra. nih.gov These theoretical predictions can then be compared with experimental data to validate the computational model and gain a deeper understanding of the photophysical properties. For example, a study on a derivative, 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF), utilized TDDFT to study its geometric and electronic structures in different solvents, finding good agreement between theoretical and experimental results. nih.gov

Reaction Mechanism Elucidation and Selectivity Predictions

Computational chemistry plays a pivotal role in elucidating reaction mechanisms and predicting the selectivity of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

In the context of the synthesis of this compound via the Friedel-Crafts acetylation of 9H-fluorene, DFT calculations have been used to understand the observed reactivity and selectivity. researchgate.net The calculations of the energies of the σ-complex intermediates for acetylation at different positions of the fluorene ring help to explain why the 2- and 7-positions are preferentially acetylated. researchgate.net The study concluded that the product distribution is partly kinetically controlled. researchgate.net

Prediction of Spectroscopic and Optical Properties

Computational methods are invaluable for predicting various spectroscopic properties of molecules, which can aid in their identification and characterization.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For instance, a study on 9-fluorenone-2-carboxylic acid used DFT calculations to perform a comprehensive analysis of its FTIR and FT-Raman spectra. nih.gov The calculated vibrational spectra showed good agreement with the experimental data, allowing for reliable assignments of the observed spectral bands. nih.gov Similarly, the GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts, which can be compared with experimental values. nih.gov

Furthermore, TDDFT calculations are used to predict electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. nih.gov

Computational Investigation of Nonlinear Optical Properties

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry provides a means to screen and design molecules with enhanced NLO responses.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. Fluorenone-based materials are considered a promising class of molecular materials for nonlinear optics due to their high hyperpolarizabilities. ru.nl Theoretical studies can help in understanding the structure-property relationships that govern the NLO response. For example, by systematically modifying the donor and acceptor groups attached to the fluorene core, it is possible to computationally screen for derivatives with optimized NLO properties.

Structure Property Relationships and Molecular Design Principles for 2,7 Diacetyl 9h Fluoren 9 One Analogs

Impact of Substituent Position and Electronic Effects on Material Performance

The performance of materials derived from 2,7-Diacetyl-9H-fluoren-9-one is intrinsically linked to the position and electronic nature of its substituents. The acetyl groups at the 2 and 7 positions, being electron-withdrawing in nature, significantly influence the electronic landscape of the fluorenone system.

The introduction of electron-withdrawing groups at the 2 and 7 positions of the fluorenone core has been shown to impact the material's propensity for intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. researchgate.net This is a critical parameter in the design of materials for applications such as organic light-emitting diodes (OLEDs), where controlling the excited state manifold is crucial for achieving high efficiency. The acetyl groups, by lowering the energy of the π* orbitals, can modulate the energy gap between the singlet and triplet states, thereby influencing the rates of radiative (fluorescence) and non-radiative decay pathways.

Furthermore, the substitution pattern directly affects the electrochemical properties of the molecule. The presence of electron-withdrawing acetyl groups is expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can be advantageous for creating n-type (electron-transporting) or ambipolar materials, which are essential components in various organic electronic devices. rsc.orgresearchgate.net For instance, fluorenone derivatives have been investigated as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices, where their electron-accepting nature facilitates efficient charge separation and transport. rsc.orgnih.govresearchgate.netrsc.org Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to calculate the total energies and Gibbs free energies of acetylated fluorene (B118485) isomers, providing insights into their relative stabilities and the kinetic versus thermodynamic control of their formation. researchgate.netscispace.comruc.dk

The choice of solvent during synthesis and processing can also play a role in the final properties of the material, influencing the selectivity of acetylation and potentially the solid-state packing. researchgate.netscispace.comruc.dk For example, the Friedel-Crafts acetylation of 9H-fluorene can yield a mixture of mono- and di-acetylated products, with the distribution being dependent on the reaction conditions, including the solvent. researchgate.netscispace.comruc.dk

Influence of Molecular Architecture on Emission Tunability and Pathways

The molecular architecture of this compound analogs offers several avenues for tuning their emission properties. Key to this is the modification of the fluorenone core, particularly at the C9 position, and the strategic introduction of various functional groups at other positions on the aromatic rings.

The emission color of fluorenone derivatives can be systematically tuned by altering the electronic nature of the substituents. While the acetyl groups at the 2 and 7 positions create a baseline electronic structure, further modifications can lead to a broad range of emission wavelengths. For instance, the introduction of electron-donating groups in conjunction with the existing electron-withdrawing acetyl groups can create a "push-pull" system, which often leads to a redshift in the emission spectrum due to an intramolecular charge transfer (ICT) character in the excited state. Conversely, attaching additional electron-withdrawing groups can further lower the LUMO energy, potentially leading to materials with different emission characteristics.

The C9 position of the fluorenone scaffold is particularly amenable to modification and plays a crucial role in dictating the solid-state emission properties. Introducing bulky substituents at this position is a common strategy to prevent intermolecular π-π stacking in the solid state. This aggregation can often lead to quenching of fluorescence or the formation of undesirable, lower-energy emissive species known as excimers. By sterically hindering close packing, the intrinsic emission properties of the individual molecules can be preserved in the solid state, leading to higher fluorescence quantum yields.

The nature of the substituents also dictates the dominant deactivation pathways of the excited state. As mentioned, electron-withdrawing groups can promote intersystem crossing to the triplet state. researchgate.net This property can be exploited in the design of phosphorescent materials or materials for photodynamic therapy. On the other hand, by carefully selecting substituents that favor radiative decay, highly fluorescent materials can be developed. For example, studies on other fluorenone derivatives have shown that substitution at different positions can either enhance or diminish the quantum yield of fluorescence. researchgate.net

Conformational Flexibility and Polymorphism in Solid-State Materials

The solid-state arrangement of molecules, which is governed by factors such as conformational flexibility and polymorphism, is a critical determinant of the bulk properties of organic materials. For this compound and its analogs, these aspects are of paramount importance for their application in solid-state devices.

Conformational Flexibility: The fluorene unit itself is largely planar, but the substituents attached to it can exhibit rotational freedom. In this compound, the acetyl groups can rotate around the single bond connecting them to the fluorene ring. While this rotation might be somewhat restricted due to steric interactions with the adjacent protons, it still introduces a degree of conformational flexibility. More significant conformational changes can be introduced by modifying the C9 position. For instance, attaching long alkyl chains or other flexible groups can lead to a variety of possible conformations in the solid state. The planarity of the fluorenone core can also be influenced by steric hindrance between substituents, which can lead to a twisting of the aromatic rings. This was observed in a study of 4-acetyl-9H-fluorene, where steric interactions forced the carbonyl group out of the plane of the benzene (B151609) ring. ruc.dk

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.orgyoutube.comyoutube.com These different crystalline forms, or polymorphs, can exhibit significantly different physical properties, including melting point, solubility, and, crucially for optoelectronic materials, their solid-state luminescence. The formation of different polymorphs is often influenced by crystallization conditions such as the solvent, temperature, and rate of cooling. wikipedia.org

For fluorenone derivatives, polymorphism can lead to different modes of intermolecular packing, such as π-π stacking or hydrogen bonding. researchgate.net These different packing motifs directly impact the electronic coupling between adjacent molecules and, consequently, their photophysical properties. For example, a study on 2,7-diphenylfluorenone derivatives demonstrated reversible stimuli-responsive solid-state luminescence switching between different colored emissions, which was attributed to a phase transformation between different crystalline forms with distinct packing arrangements. researchgate.net While specific polymorphs of this compound have not been extensively reported in the reviewed literature, the propensity of fluorene-based materials to exhibit polymorphism suggests that this is a critical area for investigation in the development of materials based on this scaffold. The ability to control the formation of a specific polymorph is a key challenge and opportunity in the field of organic materials science.

Design Principles for Optoelectronic and Luminescent Properties

The design of this compound analogs for specific optoelectronic and luminescent applications is guided by a set of established principles that leverage the structure-property relationships discussed in the preceding sections. These principles allow for the rational design of materials with optimized performance characteristics for devices such as OLEDs, organic field-effect transistors (OFETs), and sensors. rsc.orgmagtech.com.cnresearchgate.net

A primary design strategy involves the modulation of the HOMO and LUMO energy levels to achieve efficient charge injection, transport, and recombination in electronic devices. The presence of the electron-withdrawing acetyl groups in this compound already pushes the energy levels in a direction favorable for electron transport. rsc.orgresearchgate.net Further functionalization can fine-tune these levels. For example, the introduction of strong donor groups at other positions on the fluorenone backbone can create a molecule with a smaller energy gap, leading to red-shifted absorption and emission, a desirable trait for creating red-emitting OLEDs.

Another key principle is the control of intermolecular interactions in the solid state to enhance luminescence efficiency. As previously mentioned, the introduction of bulky substituents at the C9 position is a widely used strategy to suppress aggregation-caused quenching of fluorescence. This allows the molecules to retain their inherent high quantum yields in the solid form, which is essential for bright and efficient OLEDs.

The concept of "push-pull" architecture is a powerful design tool for creating materials with strong intramolecular charge transfer (ICT) character. In the context of this compound analogs, this would involve incorporating strong electron-donating groups onto the fluorenone scaffold. Such molecules often exhibit large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the surrounding medium. This property can be harnessed for the development of chemical sensors.

Furthermore, the design of the molecular shape and the introduction of specific functional groups can be used to control the self-assembly and crystalline packing of the molecules. This is crucial for applications such as OFETs, where a high degree of molecular ordering is required for efficient charge transport. By designing molecules that favor a particular packing motif, such as a co-facial π-stacking arrangement, the charge carrier mobility can be significantly enhanced.

Finally, the stability of the material under operational conditions is a critical consideration. The fluorenone core itself is known for its good thermal stability. rsc.org The choice of substituents can further enhance this stability. For instance, avoiding bonds that are susceptible to cleavage under thermal or photo-oxidative stress is an important design consideration for ensuring the long-term performance of organic electronic devices.

By applying these design principles, researchers can rationally engineer novel this compound analogs with a wide range of tailored optoelectronic and luminescent properties for advanced material applications.

Emerging Research Frontiers and Future Directions for 2,7 Diacetyl 9h Fluoren 9 One Chemistry

Novel Derivatization Strategies for Advanced Functionality

The true potential of 2,7-Diacetyl-9H-fluoren-9-one as a building block for advanced materials lies in the strategic modification of its structure. The presence of two acetyl groups and the ketone functionality on the fluorene (B118485) backbone provides multiple avenues for derivatization, enabling the fine-tuning of its electronic, optical, and physical properties.

The acetyl groups are particularly ripe for chemical transformation. Condensation reactions with a variety of amines and hydrazines can yield Schiff bases and hydrazones, respectively. For instance, the reaction of fluorenone with thiosemicarbazide (B42300) has been shown to produce thiosemicarbazone derivatives. nih.gov This suggests a straightforward pathway to novel ligands capable of coordinating with metal ions, potentially leading to new catalysts or sensor materials.

Furthermore, the methyl group of the acetyl moiety can undergo aldol-type condensation reactions with aromatic aldehydes to form chalcones. These α,β-unsaturated ketone systems are known for their diverse biological activities and as precursors to various heterocyclic compounds. The introduction of different substituents on the aromatic aldehyde can systematically alter the electronic properties of the resulting molecule.

Another promising derivatization strategy involves the haloform reaction, where the acetyl groups are converted into carboxylic acids. This would transform this compound into fluorenone-2,7-dicarboxylic acid, a valuable monomer for the synthesis of high-performance polyesters and polyamides. The synthesis of 2,7-bis(acetamido)fluorene from 2,7-diacetylfluorene (B104584) via the Schmidt reaction also highlights a potential route to introduce amide functionalities.

The 9-position of the fluorene ring, while already oxidized in the parent compound, can also be a site for modification in the precursor, 2,7-diacetyl-9H-fluorene. Alkylation at this position prior to oxidation can introduce bulky groups that influence the packing of the molecules in the solid state, thereby affecting their photophysical properties.

The following table summarizes potential derivatization reactions for this compound:

| Reaction Type | Reagents/Conditions | Potential Products | Potential Applications |

| Schiff Base Formation | Primary amines, acid catalyst | Di-imine derivatives | Ligands for metal complexes, sensors |

| Hydrazone Formation | Hydrazine derivatives | Dihydrazone derivatives | Biologically active compounds, ligands |

| Chalcone Synthesis | Aromatic aldehydes, base | Bis-chalcone derivatives | Nonlinear optics, fluorescent probes |

| Haloform Reaction | Hypohalite solution | Fluorenone-2,7-dicarboxylic acid | Monomer for high-performance polymers |

| Schmidt Reaction | Hydrazoic acid | 2,7-Bis(acetamido)fluoren-9-one | Precursor for further functionalization |

Integration into Hybrid Material Systems

The unique combination of a rigid, conjugated fluorenone core and versatile functional groups makes this compound an excellent candidate for incorporation into hybrid material systems. These materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that are not achievable with either component alone.

One promising avenue is the development of organic-inorganic hybrid polymers. The dicarboxylic acid derivative of this compound could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs). The fluorenone unit would provide rigidity and potential for luminescence, while the choice of metal ions and their coordination chemistry would dictate the framework's porosity and catalytic activity.

Furthermore, the acetyl groups can serve as anchor points for grafting onto inorganic surfaces, such as silica (B1680970) or titania nanoparticles. This could be achieved through the formation of covalent bonds, for example, by first converting the acetyl groups to more reactive functionalities like alcohols or amines, which can then react with surface hydroxyl groups on the inorganic material. Such surface modification could enhance the dispersibility of the nanoparticles in polymer matrices and improve the interfacial adhesion in composite materials.

Research on fluorene-based polymers has shown that their interaction with amorphous silica surfaces can play a crucial role in their chiral switching behavior. nih.gov This suggests that the interface between this compound derivatives and inorganic substrates could be engineered to control the self-assembly and macroscopic properties of the resulting hybrid material.

The table below outlines potential hybrid material systems incorporating this compound:

| Hybrid System Type | Inorganic Component | Organic Component/Derivative | Potential Properties and Applications |

| Metal-Organic Framework (MOF) | Metal ions (e.g., Zn²⁺, Cu²⁺) | Fluorenone-2,7-dicarboxylic acid | Gas storage, catalysis, sensing |

| Surface-Modified Nanoparticles | Silica (SiO₂), Titania (TiO₂) | This compound derivatives | Enhanced polymer composites, photocatalysis |

| Polymer-Clay Nanocomposites | Montmorillonite, Laponite | Polymers from fluorenone derivatives | Improved mechanical and barrier properties |

| Hybrid Solar Cells | n-type semiconductor (e.g., ZnO) | p-type fluorenone-based polymer | Photovoltaic devices |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives presents several opportunities for the application of these principles.

The traditional synthesis of the precursor, 2,7-diacetyl-9H-fluorene, often involves the Friedel-Crafts acetylation of 9H-fluorene. nih.gov This reaction typically employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which can generate significant amounts of acidic waste during workup. While high yields of over 97% have been reported using an excess of acetyl chloride and aluminum chloride in solvents like dichloroethane and carbon disulfide, these reagents and solvents pose environmental and health concerns. nih.gov

A key step in the synthesis of the target molecule is the oxidation of the 9-position of the fluorene ring. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants like chromium trioxide, which are toxic and generate hazardous waste. A greener alternative is the use of aerobic oxidation, where molecular oxygen from the air is the primary oxidant. Research has shown that 9-fluorenones can be synthesized in high yields from 9H-fluorenes using air as the oxidant in the presence of a base like potassium hydroxide (B78521) in a relatively benign solvent such as tetrahydrofuran (B95107) (THF) under ambient conditions.

The application of this compound in areas such as polymer synthesis could also benefit from green chemistry approaches. For example, the use of biocatalysis, where enzymes are used to carry out specific chemical transformations, could offer a more sustainable route to fluorenone-based polymers. Additionally, the design of materials that are biodegradable or can be easily recycled at the end of their life cycle is a key aspect of green chemistry.

The following table compares traditional and green synthesis methods for this compound:

| Synthesis Step | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Acetylation | Friedel-Crafts with AlCl₃ and excess AcCl in halogenated solvents | Catalytic Friedel-Crafts with reusable solid acid catalysts | Reduced catalyst waste, avoidance of hazardous solvents |

| Oxidation | Stoichiometric oxidation with CrO₃ or KMnO₄ | Aerobic oxidation with a base catalyst (e.g., KOH) and air | Use of a benign oxidant (air), milder reaction conditions, less waste |

| Polymerization | Traditional condensation polymerization with harsh conditions | Enzyme-catalyzed polymerization, solvent-free polymerization | Milder reaction conditions, reduced energy consumption, biodegradable polymers |

Advanced Computational Design and Predictive Modeling for New Fluorenone-Based Materials

In recent years, computational chemistry has become an indispensable tool in materials science, enabling the prediction of molecular properties and the rational design of new materials with desired functionalities. For this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, optical properties, and reactivity.

DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound and its derivatives. These parameters are crucial for determining the material's potential as an electron donor or acceptor in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, a study on fluorenol and fluorenone showed that the ketone group in fluorenone acts as an electron-withdrawing group, influencing electron delocalization. nih.gov

Molecular modeling can also be employed to simulate the self-assembly of this compound-based molecules and predict their packing in the solid state. This is particularly important for understanding and controlling the photophysical properties of the material, as the intermolecular interactions can significantly affect the fluorescence quantum yield and emission wavelength.

Furthermore, predictive modeling can be used to design new polymers based on this compound with tailored properties. By simulating the properties of different polymer architectures, such as the length and type of comonomers, it is possible to identify promising candidates for specific applications before undertaking their synthesis in the laboratory. For instance, multiscale modeling approaches can predict the self-assembly and phase behavior of polymer formulations.

The table below highlights the application of computational methods in the study of this compound:

| Computational Method | Property Predicted | Importance for Material Design |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron affinity, ionization potential | Design of materials for organic electronics (OLEDs, OPVs) |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Prediction of optical properties for sensors and probes |

| Molecular Dynamics (MD) | Self-assembly and packing in the solid state | Control of photophysical properties in thin films |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Design of new bioactive compounds |

| Multiscale Modeling | Phase behavior and morphology of polymers | Design of high-performance polymers with desired properties |

Conclusion and Summary of Academic Contributions

Synthesis and Reactivity Contributions

The academic exploration of 2,7-Diacetyl-9H-fluoren-9-one begins with its synthesis, a multi-step process that has been refined through various studies. The primary route involves the diacetylation of 9H-fluorene, followed by the oxidation of the 9-position.

The initial and crucial step is the Friedel-Crafts acetylation of 9H-fluorene. Research has demonstrated that the diacetylation to form 2,7-diacetyl-9H-fluorene can be achieved with high selectivity and yield. researchgate.net Key to this transformation is the choice of reagents and reaction conditions. The use of excess acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like dichloroethane or carbon disulfide at reflux temperature, drives the reaction towards the desired 2,7-disubstituted product. researchgate.net

Following the successful synthesis of 2,7-diacetyl-9H-fluorene, the subsequent step involves the oxidation of the methylene (B1212753) bridge at the 9-position to a carbonyl group, yielding the target this compound. While specific literature detailing this exact transformation on the diacetyl derivative is sparse, general methods for the aerobic oxidation of substituted 9H-fluorenes to their corresponding 9-fluorenones are well-established. These reactions are often carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent like tetrahydrofuran (B95107) (THF) under ambient conditions, utilizing air as the oxidant. umich.edu This efficient and environmentally friendly method is a likely viable route to the title compound. One study has also noted the oxidation of 2,7-diacetyl-9H-fluorene to fluorenone-2,7-dicarboxylic acid under certain conditions, indicating the reactivity of the 9-position towards oxidation. nih.gov

The reactivity of the resulting this compound is largely dictated by the presence of the two acetyl groups. These groups, being electron-withdrawing, deactivate the aromatic rings towards further electrophilic substitution. However, they provide reactive sites for nucleophilic attack and condensation reactions. The carbonyl centers of the acetyl groups are susceptible to reactions with various nucleophiles, and the methyl protons are acidic enough to participate in condensation reactions, such as the Knoevenagel condensation. This reactivity opens avenues for further functionalization and the synthesis of more complex molecular architectures.

Significance in Materials Science and Organic Electronics

The structural and electronic features of this compound make it a compound of significant interest in the fields of materials science and organic electronics. The fluorenone core is a well-known electron-accepting moiety, and the addition of two strongly electron-withdrawing acetyl groups at the 2 and 7 positions further enhances this property. rsc.org This pronounced electron-deficient character is a key attribute for applications in organic electronic devices.

In the realm of organic photovoltaics (OPVs), fluorenone-based molecules are investigated as non-fullerene acceptors. rsc.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, a consequence of the electron-withdrawing nature of the fluorenone and acetyl groups, facilitates efficient electron transfer from a donor material upon photoexcitation. The rigid and planar structure of the fluorenone core can also promote favorable intermolecular interactions and charge transport pathways in the solid state.

Furthermore, fluorenone derivatives are explored as electron-transporting materials in other organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net Good thermal stability and the ability to form stable amorphous films are additional desirable properties of fluorene-based materials that contribute to their potential in these applications. rsc.org The presence of the acetyl groups in this compound provides handles for further chemical modification, allowing for the fine-tuning of its electronic properties and processability for specific device architectures.

Role of Computational Studies in Understanding and Design

Computational chemistry, particularly Density Functional Theory (DFT), has played a pivotal role in elucidating the structure-property relationships of fluorenone and its derivatives, including by extension, this compound. nih.gov Although specific computational studies on the title compound are not widely reported, the existing literature on substituted fluorenones provides a clear framework for understanding its electronic characteristics.

DFT calculations are instrumental in predicting key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For this compound, these calculations would confirm the electron-accepting nature of the molecule, with the acetyl groups expected to significantly lower the LUMO energy level. This information is critical for designing and predicting the performance of organic electronic devices, as the relative energy levels of the donor and acceptor materials govern charge separation and transport.

Beyond orbital energies, computational studies can provide insights into the molecular geometry, vibrational frequencies, and electronic transitions of the molecule. rsc.org This theoretical data is invaluable for interpreting experimental results from techniques such as UV-Vis and infrared spectroscopy. Natural Bond Orbital (NBO) analysis, another computational tool, can be used to understand the intramolecular charge transfer interactions and the delocalization of electrons within the molecule, further clarifying the impact of the acetyl substituents on the electronic structure of the fluorenone core. rsc.org

Outlook on the Enduring Significance of this compound in Chemical Research

The academic contributions to the understanding of this compound have laid a solid foundation for its continued relevance in chemical research. The synthetic routes to this compound are accessible, and its unique electronic properties position it as a valuable building block for the development of novel functional materials.

The future prospects for this compound are particularly bright in the field of organic electronics. As the demand for high-performance, solution-processable, and cost-effective electronic materials grows, the versatility of the fluorenone scaffold will continue to be exploited. The reactive acetyl groups of this compound offer a platform for the synthesis of a diverse library of derivatives with tailored properties. For instance, condensation reactions at the acetyl positions could be used to extend the conjugation of the molecule, leading to materials with altered absorption spectra and charge transport characteristics for applications in OPVs and OFETs.

Moreover, the integration of computational design with synthetic chemistry will undoubtedly accelerate the discovery of new fluorenone-based materials with enhanced functionalities. As computational models become more sophisticated, they will enable the in-silico screening of potential derivatives of this compound for specific applications, guiding synthetic efforts towards the most promising candidates. The ongoing research into functionalized nanomaterials and their applications also presents new opportunities for incorporating fluorenone derivatives into advanced composite materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Diacetyl-9H-fluoren-9-one, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acetylation of 9H-fluoren-9-one using acetyl chloride and Lewis acids (e.g., AlCl₃). Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Residual solvents are quantified using GC-MS. Reference synthetic protocols for fluorenone derivatives in and provide analogous methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies acetyl group positions (δ ~2.6 ppm for acetyl protons; carbonyl carbons at δ ~200 ppm).

- FT-IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and acetyl groups (C-O stretch ~1250 cm⁻¹).

- XRD : Single-crystal X-ray diffraction (using SHELXL, as in ) resolves stereochemistry and validates substitution patterns .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can reaction conditions be optimized to minimize byproducts during acetylation?

- Methodological Answer : Key parameters include:

- Temperature : Maintain ≤ 0°C during acetyl chloride addition to control exothermic reactions.

- Solvent : Use anhydrous dichloromethane to avoid hydrolysis of acetyl groups.

- Stoichiometry : Employ a 2.2:1 molar ratio of acetyl chloride to fluorenone to ensure di-substitution.

- Workup : Quench with ice-cold water to precipitate the product and reduce side reactions.

Advanced Research Questions

Q. How can low yields in the diacetylation of 9H-fluoren-9-one be systematically addressed?

- Methodological Answer :

- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to model reaction intermediates and identify steric/electronic barriers at the 2,7-positions.

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to improve regioselectivity.

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust reagent addition rates.

- Reference ’s iterative optimization approach for analogous fluorenone derivatives .

Q. How to resolve contradictions between NMR data and X-ray crystallography results for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average signals due to conformational flexibility, while XRD provides static snapshots. Perform variable-temperature NMR to detect dynamic processes.

- Crystallographic Refinement : Re-analyze XRD data using SHELXL ( ) with higher-order restraints for bond lengths/angles.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using ADF software) to identify discrepancies .

Q. What computational methods validate the electronic effects of acetyl groups on this compound’s photophysical properties?

- Methodological Answer :

- TD-DFT : Calculate UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to correlate with experimental λmax.

- Frontier Orbital Analysis : Map HOMO-LUMO distributions to predict charge-transfer behavior.

- Solvatochromism Studies : Compare computed vs. experimental emission spectra in solvents of varying polarity to assess environmental sensitivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (per ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders ( ).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels ( ).

Q. How do substituent effects at the 2,7-positions influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance.

- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids; compare yields with mono-acetylated analogs.

- Kinetic Studies : Monitor reaction rates via UV-Vis to assess electronic withdrawal effects from acetyl groups ( ’s brominated analogs provide mechanistic parallels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.